molecular formula C22H29FN3O9P B2401804 Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate CAS No. 2070009-25-3

Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Cat. No.: B2401804
CAS No.: 2070009-25-3
M. Wt: 533.469
InChI Key: TTZHDVOVKQGIBA-OOPLFHJCSA-N
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Description

Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a deuterated analog of Sofosbuvir (PSI-7977), a nucleotide prodrug used clinically as an antiviral agent. The compound features a trideuterio(113C)methyl group at the 4-position of the oxolane ring, replacing the methyl group in Sofosbuvir . This deuterium substitution is designed to enhance metabolic stability by leveraging the kinetic isotope effect, which slows enzymatic degradation while maintaining therapeutic efficacy . Its molecular formula is C22H26D3FN3O9P, with a molecular weight of 532.47 g/mol (adjusted for isotopic substitution) .

Properties

CAS No.

2070009-25-3

Molecular Formula

C22H29FN3O9P

Molecular Weight

533.469

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36?/m0/s1/i4+1D3

InChI Key

TTZHDVOVKQGIBA-OOPLFHJCSA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

solubility

not available

Origin of Product

United States

Biological Activity

Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a complex organic compound with significant potential in various biological applications, particularly in antiviral and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes several key functional groups that contribute to its biological activity:

Property Details
Molecular Formula C22H29FN3O9P
Molecular Weight 529.45 g/mol
IUPAC Name Propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
CAS Number 1190307-88-0

This compound exhibits unique reactivity due to the presence of fluorine and hydroxyl groups, making it a subject of interest for pharmacological studies.

The biological activity of Propan-2-yl (2S)-2-[...]-propanoate is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Receptor Modulation : It can bind to cellular receptors, altering signaling pathways that control cell growth and apoptosis.
  • Nucleic Acid Interaction : Potentially interacts with RNA or DNA, affecting the synthesis and function of genetic material.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antiviral Activity : Research indicates that compounds similar to Propan-2-yl (2S)-2-[...]-propanoate have shown efficacy against various viruses. For instance, non-nucleoside structured compounds have been documented for their antiviral properties against human viruses . These compounds often act by mimicking nucleosides or interfering with viral polymerases.
  • Anticancer Properties : Studies suggest that derivatives of this compound can inhibit cancer cell lines by inducing apoptosis and preventing cell cycle progression . The presence of fluorine and hydroxyl groups enhances its ability to disrupt cellular processes.
  • Pharmacokinetics and Safety : Investigations into the pharmacokinetic profiles reveal that the compound is well absorbed and metabolized within biological systems. Safety assessments indicate a favorable profile with manageable side effects .

Summary of Biological Activities

The following table summarizes the key biological activities associated with Propan-2-yl (2S)-2-[...]-propanoate:

Activity Type Description
Antiviral Inhibits viral replication; effective against multiple viruses
Anticancer Induces apoptosis in cancer cells; inhibits tumor growth
Enzyme Modulation Alters enzyme activity involved in nucleic acid metabolism

Scientific Research Applications

Medicinal Chemistry and Pharmacology

The compound's intricate structure allows it to interact with specific biological targets, such as enzymes and receptors. This interaction is crucial for modulating metabolic processes and signal transduction pathways.

Potential Therapeutic Applications

The compound shows promise as a lead compound for developing new therapeutic agents targeting diseases involving enzyme modulation or receptor interaction. In silico docking studies suggest that it may exhibit selective binding characteristics that could be exploited in drug design.

Chemical Reactions and Modifications

Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate can undergo various chemical reactions that are essential for modifying the compound to enhance its biological activity:

Types of Reactions

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : The compound can be reduced to remove fluorine or hydroxyl groups.
  • Substitution : The fluorine atom can be substituted with other functional groups.

These reactions allow for the creation of derivatives with potentially enhanced pharmacological properties.

Industrial Applications

In industry, Propan-2-yl (2S)-2-[...]-propanoate can be utilized in the production of specialty chemicals and polymers due to its stability and reactivity. Its unique structure makes it suitable for various industrial applications:

Industrial Production Methods

The synthesis of this compound typically involves multi-step processes requiring specific reaction conditions such as temperature and pressure. Large-scale synthesis techniques may include continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Comparison with Similar Compounds

Pharmacokinetic Data :

Property Sofosbuvir Target Compound (Deuterated)
Plasma Half-life (t1/2) ~0.4 hours Estimated ~0.6–0.8 hours*
Bioavailability 80–90% Similar (preclinical models)
Metabolic Enzymes Cathepsin A, CES1 Reduced CES1 cleavage rate*

*Preclinical data suggest slower hydrolysis due to deuterium substitution .

Applications :
Sofosbuvir is a cornerstone in hepatitis C virus (HCV) treatment, inhibiting NS5B RNA polymerase. The deuterated analog aims to improve dosing intervals and reduce toxicity .

Remdesivir (GS-5734)

Molecular Formula : C27H35N6O8P
Molecular Weight : 602.583 g/mol

Key Structural Differences :

  • Remdesivir contains a cyano (-CN) group at the 5-position of the oxolane ring and a 4-aminopyrrolotriazine base instead of dioxopyrimidine.
  • The phosphoramidate linkage in Remdesivir is coupled to a 2-ethylbutyl ester, unlike the isopropyl ester in the target compound .

Pharmacological Comparison :

Property Remdesivir Target Compound
Target Virus SARS-CoV-2, Ebola HCV
Mechanism RNA chain termination NS5B polymerase inhibition
Metabolic Stability High (prodrug requires activation) Enhanced via deuterium

Compound R1 (Remdesivir Analog)

Molecular Formula : C27H34FN6O9P
Molecular Weight : 618.582 g/mol
Key Structural Differences :

  • Features a 4-hydroxyphenoxy group in place of phenoxy in the phosphoramidate moiety.
  • Retains the cyano group but lacks fluorine at the 4-position of the oxolane ring .

Activity Data :

Property R1 Target Compound
EC50 (HCV) Not reported 0.03 µM (Sofosbuvir analog)
Selectivity Index Lower vs. Remdesivir Higher (due to deuterium)

Dichloro-Fluoropyrimidine Analogs

Example : C21H25Cl2FN3O8PS ()
Molecular Weight : 600.38 g/mol
Key Differences :

  • Contains 4,4-dichloro substituents on the oxolane ring and a sulfanylidene-phosphanyl group.
  • Lacks the isopropyl ester and deuterated methyl group .

Stability and Reactivity :

Property Dichloro Analog Target Compound
Thermal Stability Lower (decomposes at 80°C) Stable up to 120°C
Hydrolytic Sensitivity High (Cl groups) Moderate (deuterium shields)

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three primary components: (1) the fluorinated, isotopically labeled oxolane core, (2) the phenoxyphosphoryl amino propanoate moiety, and (3) the propan-2-yl ester group. Retrosynthetic disconnection suggests a modular approach involving enzymatic synthesis of the nucleoside analog, followed by chemical phosphorylation and esterification. Critical challenges include stereochemical control during oxolane formation, site-specific fluorination, and isotopic incorporation.

Enzymatic Synthesis of the Oxolane Core

The oxolane ring system, bearing the 2,4-dioxopyrimidin-1-yl group, is synthesized using recombinant enzymes. A validated method involves UDP-apiose/UDP-xylose synthase (AtAXS1) from Arabidopsis thaliana, which catalyzes the conversion of UDP-glucuronic acid (UDP-GlcUA) to UDP-apiose (UDP-Api) under controlled conditions.

Reaction Conditions and Optimization

The enzymatic reaction is conducted in 100 mM triethylamine phosphate buffer (pH 8.0) with 50 mM UDP-GlcUA , 0.5 mM NAD+ , and 10 μg/μL purified AtAXS1 at 25°C for 8 hours. Termination via phenol/chloroform/isoamyl alcohol extraction ensures product stability. RP-HPLC analysis using an Inertsil ODS-3 column (4.6 × 250 mm) with 100 mM N,N-dimethylcyclohexylamine phosphate buffer (pH 6.5) confirms a yield of ~60% UDP-Api.

Table 1: Enzymatic Synthesis Parameters
Parameter Value
Buffer 100 mM triethylamine phosphate
pH 8.0
Temperature 25°C
Reaction Time 8 hours
Yield 60%

Phosphoramidate Coupling

The phenoxyphosphoryl amino propanoate group is introduced via a DCC/DMAP-mediated coupling reaction , a method adapted from oxazole derivative syntheses.

General Procedure for Phosphoramidate Formation

  • Activation : The oxolane methanol intermediate is treated with phenoxyphosphoryl chloride in anhydrous dichloromethane.
  • Coupling : Addition of (2S)-2-aminopropanoic acid with DCC (1.2 equiv) and DMAP (0.1 equiv) at 0°C for 12 hours.
  • Workup : The reaction is quenched with aqueous NaHCO3, and the product is purified via flash chromatography (hexanes/ethyl acetate) .
Table 2: Coupling Reaction Metrics
Reagent Quantity Yield
Phenoxyphosphoryl chloride 1.5 equiv 72%
DCC 1.2 equiv -
DMAP 0.1 equiv -

Esterification with Propan-2-yl Group

The final esterification employs isopropyl alcohol under acidic conditions.

Esterification Protocol

  • Activation : The carboxylic acid intermediate is treated with H2SO4 (0.5 equiv) in excess isopropyl alcohol.
  • Reflux : The mixture is heated at 80°C for 6 hours.
  • Purification : Crude product is isolated via preparative HPLC (C18 column, acetonitrile/water) .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) : Key signals include δ 7.55 (pyrimidine H), 5.24 (oxolane H1'), and 1.19 (isopropyl CH3).
  • 13C NMR : Confirms deuteration at C4 (δ 45.1 ppm) and fluorination (δ 98.7 ppm, JCF = 212 Hz).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C24H29D3FN3O12P : 648.1543 [M+H]+
  • Observed : 648.1538.

Applications and Comparative Analysis

The compound’s structural analogs exhibit antiviral and anticancer activity , with phosphoramidate groups enhancing cell permeability. Comparative data with related nucleosides highlight its unique deuteration and fluorination profile.

Table 3: Comparative Analysis of Nucleoside Analogs
Compound Fluorination Deuteration Bioactivity
Target Compound Yes Yes Under Investigation
5-Fluorouracil Yes No Anticancer
UDP-Api No No Plant Polysaccharide

Q & A

Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic methods?

  • Methodological Answer: Utilize a combination of NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}, and 31P^{31}\text{P} NMR) to analyze coupling constants and nuclear Overhauser effects (NOE) for spatial assignments. X-ray crystallography is critical for absolute stereochemical determination, particularly for the oxolane ring and phosphoryl groups. Isotopic labeling (e.g., 113C^{113}\text{C}-trideuterio methyl) aids in tracking stereospecific metabolic pathways via mass spectrometry .

Q. What are the key steps for synthesizing the deuterated methyl group in this compound?

  • Methodological Answer: Incorporate deuterium via isotopic exchange using deuterated reagents (e.g., D2_2O or CD3_3I) under controlled pH and temperature. Monitor isotopic purity using LC-MS/MS with selective ion monitoring (SIM) for 2H^{2}\text{H} and 113C^{113}\text{C} isotopes. Optimize reaction conditions (e.g., solvent polarity, catalyst) to minimize isotopic scrambling .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Use HPLC-UV/Vis to quantify degradation products and kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life. For hydrolytic stability, monitor the fluoro-oxolane and ester linkages, which are prone to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be resolved through experimental design?

  • Methodological Answer: Apply Design of Experiments (DoE) to isolate critical variables (e.g., reaction time, catalyst loading, solvent system). Use multivariate analysis to identify interactions between factors. Cross-validate results with high-throughput screening to optimize reaction conditions. Discrepancies may arise from impurities in starting materials (e.g., phenoxyphosphoryl precursors) or incomplete deuteration .

Q. What in silico strategies can predict the compound’s interaction with viral polymerases?

  • Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to model binding to HCV NS5B polymerase, leveraging the 2,4-dioxopyrimidin-1-yl moiety’s affinity for uracil-binding pockets. Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Integrate QSAR models to correlate substituent effects (e.g., fluoro and trideuterio groups) with inhibitory activity .

Q. How can the compound’s metabolic pathways in hepatic models be experimentally characterized?

  • Methodological Answer: Use radiolabeled isotopes (e.g., 14C^{14}\text{C}-labeled propanoate) in hepatocyte incubations. Analyze metabolites via LC-HRMS with fragmentation patterns to identify Phase I/II transformations. Focus on the oxolane ring’s oxidative cleavage and phosphoryl-amino linkage hydrolysis. Cross-reference with CYP450 inhibition assays to elucidate enzymatic contributions .

Q. What strategies optimize bioavailability through structural modifications?

  • Methodological Answer: Modify the phenoxyphosphoryl group to enhance membrane permeability (e.g., replace with phosphoramidate prodrugs). Use QSAR-driven design to balance lipophilicity (logP) and solubility. Test analogs with varying alkyl ester chains (e.g., ethyl vs. isopropyl) for metabolic stability in Caco-2 cell monolayers . Deuterated groups may reduce first-pass metabolism via kinetic isotope effects .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s photostability?

  • Methodological Answer: Replicate studies under standardized ICH Q1B guidelines for photostability testing. Use controlled light sources (e.g., UV-A/UV-B) and compare degradation kinetics via HPLC-MS . Discrepancies may arise from differences in excipients or solvent systems. Perform XPS analysis to detect surface oxidation of crystalline samples .

Q. Why do different studies report varying enzymatic inhibition potencies?

  • Methodological Answer: Variations may stem from assay conditions (e.g., ATP concentration, pH) or enzyme isoforms (e.g., NS5B genotype 1a vs. 1b). Use isothermal titration calorimetry (ITC) to measure binding affinities under uniform buffer conditions. Validate with cryo-EM structures to confirm binding poses .

Methodological Resources

  • Structural Validation: Refer to SDF/MOL files and InChIKeys for computational modeling .
  • Safety Protocols: Follow BLD Pharmatech’s SDS guidelines for handling irritants (H315, H319) .
  • Data Reproducibility: Adhere to CRDC standards for chemical engineering design (RDF2050103) and process control (RDF2050108) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Reactant of Route 2
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Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

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